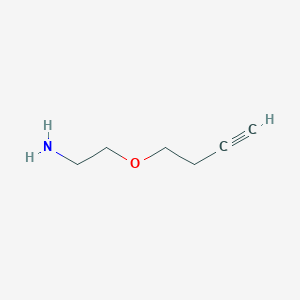

2-(but-3-yn-1-yloxy)ethan-1-amine

Description

Significance of Alkyne, Ether, and Amine Functional Groups in Contemporary Organic Synthesis

The utility of 2-(but-3-yn-1-yloxy)ethan-1-amine in organic synthesis is best understood by considering the individual contributions of its constituent functional groups.

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. numberanalytics.com This triple bond, composed of one sigma and two pi bonds, makes alkynes highly reactive and versatile intermediates in organic synthesis. numberanalytics.com Terminal alkynes, where the triple bond is at the end of a carbon chain, are particularly valuable due to the acidity of the terminal proton. libretexts.org This acidity allows for deprotonation by a strong base to form a potent nucleophile known as an alkynide or acetylide anion. libretexts.org This anion can then participate in carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. masterorganicchemistry.com Alkynes also undergo a variety of addition reactions, including hydrogenation to form alkenes or alkanes, hydrohalogenation, and hydration. libretexts.orgmasterorganicchemistry.com Furthermore, they are key participants in cycloaddition reactions, which are instrumental in constructing complex ring systems. numberanalytics.com

Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). solubilityofthings.com They are generally considered to be relatively unreactive, which makes them excellent solvents for many organic reactions. solubilityofthings.combritannica.com However, this stability also makes them a desirable structural feature in the backbone of complex molecules. The most common method for synthesizing ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide ion and a primary alkyl halide. britannica.comlibretexts.orgopenstax.org Other methods include the acid-catalyzed dehydration of alcohols and the alkoxymercuration-demercuration of alkenes. ck12.orgorgoreview.com

Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom. britannica.com The presence of a lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic. teachy.ai This reactivity is fundamental to a vast number of chemical transformations. Amines are crucial in the synthesis of a wide array of pharmaceuticals, dyes, and polymers. britannica.comteachy.ai They can be prepared through various methods, including the reduction of nitro compounds, nitriles, or amides, and the reaction of ammonia with alkyl halides. britannica.com

Key Reactions of Functional Groups

| Functional Group | Type of Reaction | Brief Description |

| Alkyne | Deprotonation/Alkylation | A strong base removes the terminal proton, creating a nucleophilic acetylide ion that can react with alkyl halides to form a new C-C bond. libretexts.org |

| Hydrogenation | Addition of hydrogen across the triple bond to yield an alkene (often with a poisoned catalyst like Lindlar's) or an alkane. | |

| Hydroboration-Oxidation | An anti-Markovnikov addition of water across the triple bond, yielding an aldehyde from a terminal alkyne. wikipedia.org | |

| Ether | Williamson Synthesis | Formation of an ether by reacting an alkoxide with a primary alkyl halide. libretexts.orgopenstax.org |

| Acidic Cleavage | Cleavage of the C-O bond using strong acids like HBr or HI. britannica.com | |

| Amine | Nucleophilic Substitution | The lone pair on the nitrogen attacks an electrophilic carbon, displacing a leaving group. |

| Acylation | Reaction with an acyl chloride or anhydride (B1165640) to form an amide. |

Interdisciplinary Relevance of Multi-functional Compounds in Chemical Research

The presence of multiple, distinct functional groups within a single molecule, as seen in this compound, gives rise to the concept of bifunctional or multifunctional molecules. These compounds are of immense interest not only in organic synthesis but also in a variety of interdisciplinary fields.

Multifunctional molecules serve as powerful tools in chemical biology and medicinal chemistry. nih.govresearchgate.net For instance, they form the basis for "chemical inducers of dimerization" (CIDs), which are small molecules designed to bring two proteins together to elicit a specific biological response. nih.govresearchgate.net This approach has applications in regulating signal transduction, gene transcription, and protein stability. researchgate.net

One of the most significant recent advances in this area is the development of proteolysis-targeting chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that contain two different binding moieties connected by a linker. One end binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov The structural components of this compound, particularly the amine and the alkyne (which can be readily modified via "click chemistry"), make it a potential building block for the synthesis of such advanced therapeutic agents.

Beyond medicinal chemistry, multifunctional compounds are also relevant in materials science and sustainable chemistry. chemeurope.com The ability to selectively modify different parts of the molecule allows for the creation of new polymers and materials with tailored properties. For example, the amine group could be used to anchor the molecule to a surface, while the alkyne group remains available for further functionalization. This dual reactivity is essential for creating complex, well-defined molecular architectures on a larger scale.

The study of bifunctional catalysts is another area where these principles apply. chemeurope.com In such catalysts, two reactive sites work together to carry out a chemical transformation with high selectivity. chemeurope.com The insights gained from designing and understanding simple multifunctional molecules contribute to the development of more sophisticated catalytic systems for applications ranging from drug synthesis to sustainable energy solutions. chemeurope.com

Structure

3D Structure

Properties

IUPAC Name |

2-but-3-ynoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-5-8-6-4-7/h1H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOZVGWFNFOOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 but 3 Yn 1 Yloxy Ethan 1 Amine and Analogous Systems

Direct Synthetic Routes to 2-(but-3-yn-1-yloxy)ethan-1-amine

While detailed academic literature on the direct, one-pot synthesis of this compound (CAS 122116-14-7) is not extensively documented, its synthesis can be logically approached through established multi-step organic reactions. achemblock.com A plausible and common strategy would involve the coupling of a butynyl ether moiety with an ethanamine precursor. For instance, a Williamson ether synthesis could be employed by reacting the alkoxide of but-3-yn-1-ol with a suitably protected 2-haloethanamine, followed by deprotection. Alternatively, the synthesis could commence with the etherification of 2-aminoethanol (or a protected version) with a but-3-yn-1-yl halide. These approaches highlight the modular nature of the synthesis, allowing for the independent preparation of the key fragments before their final assembly.

Construction of Alkyne-Functionalized Ethers

The ether linkage bearing a terminal alkyne is the central structural motif. Its synthesis can be achieved through several reliable methods, including classical etherification reactions and advanced polymerization techniques for creating larger, functionalized polyether systems.

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including those with alkyne functionality. wikipedia.orgbyjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an organohalide. wikipedia.orgbyjus.com

The process typically involves:

Deprotonation: An alkynyl alcohol, such as but-3-yn-1-ol, is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic alkoxide. libretexts.org

Nucleophilic Attack: The resulting alkoxide attacks a primary alkyl halide (e.g., 2-chloroethanol (B45725) or its protected derivative) in a concerted SN2 reaction to form the ether bond. wikipedia.org

The choice of reactants is crucial for the success of the Williamson synthesis. The alkylating agent should ideally be a primary halide to avoid competing elimination reactions, which are common with secondary and tertiary halides. wikipedia.org Variations of this method, such as using silver oxide (Ag₂O) as a milder reagent, can be particularly useful for sensitive substrates like those found in carbohydrate chemistry. libretexts.org

Table 1: Williamson Ether Synthesis for Alkyne-Functionalized Ethers

| Alkynyl Alcohol | Alkylating Agent | Base/Reagent | Resulting Ether |

|---|---|---|---|

| Propargyl alcohol | Epichlorohydrin | NaOH/DMSO | Glycidyl (B131873) propargyl ether |

| But-3-yn-1-ol | 2-Chloroethanol | Sodium Hydride (NaH) | 2-(But-3-yn-1-yloxy)ethan-1-ol |

| Propargyl alcohol | Benzyl bromide | Sodium Hydride (NaH) | Benzyl propargyl ether |

This table presents illustrative examples based on established chemical principles. libretexts.orgresearchgate.net

For the synthesis of macromolecules with repeating alkyne-functionalized ether units, ring-opening polymerization (ROP) is a powerful strategy. This approach offers precise control over polymer molecular weight and architecture. acs.orgrsc.org A key monomer for this purpose is glycidyl propargyl ether (GPE), which contains both an epoxide ring for polymerization and a pendant propargyl group (a terminal alkyne). researchgate.netnih.gov

The anionic ROP of GPE, often initiated by a strong base in the presence of an alcohol, leads to the formation of well-defined poly(glycidyl ether)s with alkyne side chains. acs.orgnih.gov These alkyne-functionalized polyethers are highly valuable as scaffolds for further modification. nih.gov The pendant alkyne groups serve as versatile handles for post-polymerization functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing for the creation of diverse and complex polymer libraries. acs.orgnih.gov

Recent advances have focused on organocatalytic ROP systems, which can proceed with high chemoselectivity, preserving the integrity of the sensitive alkyne and other functional groups. rsc.orgdocumentsdelivered.com For example, copolymerization of alkyne-containing glycidyl ethers with other epoxides like propylene (B89431) oxide allows for the precise tuning of the resulting polymer's properties. rsc.orgresearchgate.net

Table 2: Ring-Opening Polymerization for Alkyne-Functionalized Polyethers

| Monomer(s) | Polymerization Method | Key Features of Resulting Polymer |

|---|---|---|

| (R)-glycidyl propargyl ether | Living anionic ROP | Polyether backbone with multiple alkyne side chains, suitable for CuAAC "click" chemistry. acs.orgnih.gov |

| Glycidyl propargyl ether (GPE) and CO₂ | Copolymerization | Functional poly(carbonate)s with varying numbers of alkyne groups. researchgate.net |

| Glycidyl butyrate (B1204436) (GB) and Propylene oxide | Organocatalytic ROP | Narrowly distributed copolyethers with precisely regulated functional groups. rsc.org |

Synthesis of Amines and Amino-functionalized Ethers

The introduction of the amine functionality is a critical step in synthesizing the target molecule and its analogs. This can be achieved through modern catalytic methods or by leveraging the high selectivity of biocatalytic routes.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgopenochem.orglibretexts.org This palladium-catalyzed cross-coupling reaction is highly effective for reacting amines with aryl halides or pseudohalides (like triflates), substrates that are often unreactive in classical nucleophilic substitution reactions. acsgcipr.orgorganic-chemistry.org

This methodology can be adapted to synthesize amino-functionalized ethers by coupling an amine with an ether substrate bearing a halide or triflate group. The reaction is known for its broad substrate scope, tolerating a wide variety of functional groups on both the amine and the aryl halide partner. wikipedia.org The success of the reaction often depends on the choice of a suitable phosphine (B1218219) or carbene ligand for the palladium catalyst, with sterically hindered ligands often providing superior results. wikipedia.orgorganic-chemistry.org While typically applied to aryl halides, the principles can be extended to certain alkyl electrophiles, providing a potential route to molecules like this compound.

Table 3: Key Components of Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | The catalyst at the center of the catalytic cycle. acsgcipr.org |

| Ligands | BINAP, DPEPhos, Josiphos, Buchwald's biaryl phosphine ligands | Stabilize the palladium center and facilitate oxidative addition and reductive elimination. wikipedia.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the final product release. libretexts.org |

| Substrates | Aryl/heteroaryl halides & triflates; Primary & secondary amines, ammonia (B1221849) equivalents. wikipedia.orgacsgcipr.org | The coupling partners for C-N bond formation. |

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral amines and amino-alcohols. nih.govnih.govpharmasalmanac.com These methods are particularly valuable when optical purity is required, as enzymes often exhibit near-perfect stereo- and regioselectivity. pharmasalmanac.com

Several classes of enzymes are employed for chiral amine synthesis:

Transaminases (TAs): These enzymes, which use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, catalyze the transfer of an amino group from a donor molecule (like alanine (B10760859) or isopropylamine) to a prochiral ketone or aldehyde acceptor. nih.govresearchgate.net This asymmetric synthesis directly produces a chiral amine. Protein engineering has significantly broadened the substrate scope of transaminases, enabling them to accept bulky and complex substrates. nih.gov

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones using ammonia as the amine source and NAD(P)H as a cofactor. nih.gov

Hydrolases (e.g., Lipases): These enzymes are used in the kinetic resolution of racemic amine mixtures, selectively acylating one enantiomer and allowing for the separation of the two. researchgate.netcornell.edu

Monoamine Oxidases (MAOs): MAOs can be used in deracemization processes, where they selectively oxidize one enantiomer of a racemic amine, which can then be non-selectively reduced back to the racemate, eventually converting the entire mixture to the desired single, non-oxidized enantiomer. nih.govcornell.edu

These biocatalytic strategies are crucial for producing optically active building blocks (synthons) for the pharmaceutical industry, including complex structures that may contain amino-ether motifs. nih.govcornell.edu For example, a prochiral ketone containing an alkyne-ether structure could potentially be converted into an optically active amine using a transaminase, directly installing the desired stereocenter.

Table 4: Enzyme Classes for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Typical Substrates | Key Advantage |

|---|---|---|---|

| Transaminases (TAs) | Asymmetric Synthesis | Ketones, Aldehydes | High enantioselectivity in direct amination. nih.govresearchgate.net |

| Amine Dehydrogenases (AmDHs) | Reductive Amination | Ketones, Aldehydes | Uses ammonia directly as the amine source. nih.gov |

| Hydrolases (Lipases) | Kinetic Resolution | Racemic amines | Robust and scalable for resolving racemic mixtures. researchgate.net |

Multicomponent Reactions Incorporating Alkyne-Amine-Ether Moieties

Multicomponent reactions (MCRs) are highly valued in organic synthesis as they combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. phytojournal.comrug.nl This approach offers significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste, and saving time and resources. For the construction of molecules like this compound and its analogs, MCRs that can efficiently assemble the core propargylamine (B41283) structure are particularly relevant.

The Aldehyde-Alkyne-Amine (A3) coupling reaction is a powerful and direct method for synthesizing propargylamines, which are key structural motifs in many biologically active compounds and versatile synthetic intermediates. phytojournal.comrsc.org This one-pot, three-component reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal. wikipedia.org

The generally accepted mechanism for the A3 coupling begins with the activation of the terminal alkyne by a metal catalyst, making the acetylenic proton more acidic. phytojournal.comnih.govmdpi.com This facilitates the formation of a metal acetylide intermediate. Simultaneously, the aldehyde and amine react to form an iminium ion in situ. The nucleophilic metal acetylide then attacks the electrophilic iminium ion, yielding the final propargylamine product upon workup and regenerating the catalyst for the next cycle. rsc.orgresearchgate.net

A variety of metal catalysts have been employed for A3 coupling, with copper, gold, silver, and ruthenium being common choices. phytojournal.comwikipedia.org The choice of catalyst can influence reaction efficiency, substrate scope, and even enantioselectivity when chiral ligands are used in asymmetric A3 (AA3) coupling. wikipedia.orgnih.gov While metal catalysts are highly effective, metal-free alternatives are also being developed to create greener and more cost-effective protocols. phytojournal.comrsc.org

To synthesize a molecule like this compound itself via a direct A3 coupling is not feasible due to the structure of the target molecule. However, the A3 coupling is instrumental in creating analogous systems where the amine is secondary or tertiary and linked to a new stereocenter. For instance, an analogous propargylamine could be synthesized by reacting an aldehyde, a secondary amine, and an alkyne containing an ether linkage, such as but-3-yn-1-ol protected as a silyl (B83357) ether.

| Catalyst System | Substrate Scope | Key Features | Reference |

| Dicopper(I) Complex | Broad (various aldehydes, alkynes, amines) | High efficiency with low catalyst loading (0.4 mol%). | rsc.org |

| Gold (HAuCl4) | Aromatic aldehydes, secondary amines, phenylacetylene | Catalyst can be recycled multiple times (>10) without significant deactivation. | researchgate.net |

| Copper(I)/Pybox Ligands | Primary amines, aromatic aldehydes, aryl alkynes | Enables asymmetric synthesis, yielding chiral propargylamines with high enantioselectivity. | nih.gov |

| Silver(I) | Aromatic aldehydes, amines, phenylacetylene | Effective under various conditions, including room temperature and microwave irradiation. | phytojournal.com |

| Metal-Free (e.g., SiO2) | Aromatic amines, heteroaromatic aldehydes, phenylacetylene | Greener protocol, avoids metal contamination, can lead to different products like indolylquinolines under specific conditions. | rsc.org |

This table is generated based on findings from multiple sources and provides a representative overview.

Sequential one-pot syntheses, also known as tandem or cascade reactions, involve multiple bond-forming events occurring consecutively in a single reaction flask without the isolation of intermediates. nih.gov This approach enhances synthetic efficiency and can be used to construct complex molecular architectures, such as those containing alkyne, ether, and amine functionalities, from simpler starting materials.

These strategies often involve an initial key reaction, such as a coupling or cyclization, followed by subsequent transformations triggered by changing the reaction conditions or adding new reagents. nih.gov For example, a synthetic sequence could begin with a Sonogashira coupling to form a C-C bond with an alkyne, followed by a nucleophilic substitution or amination reaction in the same pot. researchgate.net

Research has shown that alkynyl ethers can participate in various tandem reactions. For instance, upon formation, certain alkynyl ethers can undergo rapid researchgate.netresearchgate.net-sigmatropic rearrangements to form ketene (B1206846) intermediates, which can then be trapped by amine nucleophiles to generate γ,δ-unsaturated amides. nih.gov Other strategies might involve the dimerization and subsequent hydration of alkynes to form α,β-unsaturated ketones or the reduction of esters to aldehydes followed by an in-situ Ohira-Bestmann reaction to generate terminal alkynes. researchgate.netorgsyn.org These sequential processes allow for a significant increase in molecular complexity in a single operation. nih.govrsc.org

| Reaction Sequence | Intermediate(s) | Final Product Type | Key Features | Reference |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement / Nucleophilic Trapping | Allyl ketene | γ,δ-Unsaturated carboxylic acid derivatives | Stereospecific, rapid at low temperatures, can create quaternary stereocenters. | nih.gov |

| Alkyne Dimerization / Hydration | 1,3-Enyne | α,β-Unsaturated ketones | 100% atom economy, regioselective, uses Hoveyda-Grubbs catalyst. | researchgate.net |

| Dehydrogenative Hydrosilylation / Oxidative Dehydrogenation | Vinyl silane | Terminal alkynes | Converts widely available terminal alkenes directly to terminal alkynes. | acs.org |

| Photooxygenation / Annulation | Tricarbonyl compound | 1-Azaspirocyclic scaffolds | Integrates green techniques (one-pot, O2, photoreaction). | nih.gov |

| Tandem Reduction / Ohira-Bestmann Reaction | Aldehyde | Terminal alkynes | Converts esters directly to terminal alkynes in one pot. | orgsyn.org |

This table is generated based on findings from multiple sources and provides a representative overview.

Retrosynthetic Analysis for Complex Alkyne-Ether-Amine Architectures

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. pressbooks.pub The process involves deconstructing a target molecule through a series of imaginary steps, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.infiveable.me This method allows chemists to identify simpler, commercially available starting materials and to devise a logical, forward-synthesis plan. youtube.comyoutube.com For a polyfunctional molecule like this compound, retrosynthesis is essential for navigating the complexities of chemoselectivity and functional group compatibility. researchgate.netox.ac.uk

The key disconnections for an alkyne-ether-amine structure would target the bonds that are most easily formed. The primary functional groups to consider for disconnection are the amine and the ether. youtube.comslideshare.net

C-N Bond Disconnection: The amine group is often a prime candidate for disconnection. youtube.comyoutube.com A C-N bond can be retrosynthetically cleaved, suggesting its formation via reactions like nucleophilic substitution (amination) of an alkyl halide or reductive amination of a carbonyl compound. For this compound, a C-N disconnection points to 2-(but-3-yn-1-yloxy)ethanal and ammonia (via reductive amination) or a 2-(but-3-yn-1-yloxy)ethyl halide and ammonia (via nucleophilic substitution) as precursors.

C-O Bond Disconnection (Ether Linkage): The ether bond is another logical point for disconnection. youtube.comslideshare.net The Williamson ether synthesis is a classic and reliable method for forming ether linkages. Disconnecting the C-O bond in this compound suggests two possible precursor pairs:

An alkoxide derived from but-3-yn-1-ol and a halo-functionalized amine like 2-bromoethanamine.

An alkoxide from 2-aminoethanol (ethanolamine) and a butynyl halide like 4-bromobut-1-yne.

Functional Group Interconversion (FGI): FGI is a crucial strategy where one functional group is converted into another to facilitate a key disconnection or to manage reactivity. lkouniv.ac.inox.ac.uk For example, the primary amine in the target molecule could be retrosynthetically converted to a more stable precursor like a nitro group, an azide (B81097), or a nitrile, which can be reduced in the final steps of the forward synthesis. This avoids potential side reactions associated with the nucleophilic and basic nature of a free amine during the construction of the ether linkage.

By combining these strategies, a chemist can devise multiple synthetic pathways. The optimal route is often chosen based on the availability of starting materials, reaction yields, and the avoidance of chemoselectivity problems. researchgate.netnumberanalytics.com

Advanced Reactivity and Mechanistic Studies of 2 but 3 Yn 1 Yloxy Ethan 1 Amine

Investigation of Alkyne Reactivity in 2-(but-3-yn-1-yloxy)ethan-1-amine

The terminal alkyne group in this compound is a versatile functional handle for a variety of chemical reactions. These include cycloadditions, nucleophilic additions, and metal-catalyzed transformations.

Click Chemistry Methodologies

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The terminal alkyne of this compound is an ideal substrate for several click reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgyoutube.com In the context of this compound, the terminal alkyne can readily react with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable triazole linkage. youtube.com The primary amine of the molecule is generally compatible with CuAAC conditions, although its basicity may require careful pH control to prevent interference with the copper catalyst. libretexts.org The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate. organic-chemistry.org The reaction is typically fast, efficient, and can be performed in various solvents, including water. organic-chemistry.org

Detailed Research Findings: Studies on similar bifunctional molecules containing both an amine and a terminal alkyne have demonstrated successful CuAAC reactions. For instance, primary amine-functionalized microgels have been successfully synthesized using CuAAC chemistry by reacting propargyl acrylate-containing microgels with 2-azido-1-ethylamine. researchgate.net This highlights the compatibility of the primary amine functionality in CuAAC reactions. The reaction rates of CuAAC can be influenced by the nature of the alkyne substrate and the ligand used to stabilize the copper(I) catalyst. nih.gov

Table 1: Examples of CuAAC Reactions with Amine-Containing Alkynes

| Alkyne Substrate | Azide Partner | Catalyst System | Product | Reference |

| Propargyl acrylate (B77674) copolymer | 2-azido-1-ethylamine | Cu(I) | Primary amine functionalized microgel | researchgate.net |

| PNVCL-based nanogels with alkyne groups | Azide-functionalized gold nanoparticles | Cu(I) | Nanoparticle-decorated nanogels | researchgate.net |

| Benzyl azide | Phenylacetylene | Copper catalyst | 1-benzyl-4-phenyl-1,2,3-triazole | youtube.com |

Metal-Catalyzed Transformations of Terminal Alkynes

The terminal alkyne of this compound is a substrate for a variety of metal-catalyzed transformations, which can lead to the formation of more complex molecular architectures.

Detailed Research Findings: Transition metals such as palladium, copper, gold, and ruthenium catalyze a wide range of alkyne transformations. nih.govnih.govacs.org Copper catalysts can be used for the oxidative amidation of terminal alkynes to form ynamides. nih.gov Palladium catalysts are effective for the Suzuki-Miyaura-type cross-coupling of alkynes with boronic acids. acs.org Gold and other metals can catalyze the intramolecular hydroamination of aminoalkynes, leading to the formation of nitrogen-containing heterocycles. acs.org In such a reaction with a molecule like this compound, the primary amine could potentially add across the alkyne in an intramolecular fashion if the chain length is appropriate to form a stable ring. Dissolving metal reductions, using reagents like sodium in liquid ammonia (B1221849), can reduce the alkyne to a trans-alkene. youtube.com

Table 3: Overview of Metal-Catalyzed Alkyne Transformations

| Reaction Type | Metal Catalyst | Reactant Partner | Product Type | Reference |

| Oxidative Amidation | Copper | Amine | Ynamide | nih.gov |

| Cross-Coupling | Palladium | Boronic Acid | Substituted Alkenes | acs.org |

| Intramolecular Hydroamination | Gold, Palladium, etc. | (Internal Amine) | N-Heterocycles | acs.org |

| Dimerization | Transition Metals | Second Alkyne | 1,3-Enynes | nih.gov |

| Reduction | Sodium/Lithium | Ammonia/Amine | Trans-Alkenes | youtube.com |

Hydroalkoxylation and Hydroamination Reactions

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond, such as an alkyne. wikipedia.org This reaction is highly atom-economical and serves as a powerful method for synthesizing more complex amines. nih.gov The process can be catalyzed by various metals, including alkali, alkaline earth, and rare earth metals. libretexts.orgresearchgate.net In the context of this compound, hydroamination could proceed in an intramolecular or intermolecular fashion.

Intramolecular hydroamination would lead to the formation of a nitrogen-containing heterocyclic compound. Catalysis by lanthanide complexes, for instance, typically proceeds through a mechanism involving the formation of a metal-amido species, which then undergoes nucleophilic attack on the alkyne. libretexts.org Depending on the catalyst and reaction conditions, the addition can follow either Markovnikov or anti-Markovnikov regioselectivity. nih.gov

Intermolecular hydroamination would involve the reaction of the alkyne with an external amine. The mechanism is heavily dependent on the catalyst system used. Late transition metals often operate via alkene or alkyne activation through π-coordination, followed by an external nucleophilic attack from the amine. libretexts.org

While specific studies on the hydroalkoxylation and hydroamination of this compound are not detailed in available literature, the general principles of these reactions predict the formation of enamines or saturated amines upon reduction, as outlined in the table below.

Table 1: Predicted Outcomes of Hydroamination Reactions

| Reaction Type | Reactant(s) | Catalyst Type | Predicted Product(s) |

|---|---|---|---|

| Intramolecular Hydroamination | This compound | Lanthanide or Late Transition Metal | Cyclic amine/enamine |

C-H Functionalization and Alkyne Annulation

C-H functionalization and alkyne annulation represent advanced methods for building molecular complexity. Annulation reactions involving alkynes are critical for constructing cyclic and polycyclic systems. While specific research detailing these reactions for this compound is not prominent, the terminal alkyne's reactivity is well-suited for such transformations. These reactions typically involve transition-metal catalysis to activate the C-H bond of the alkyne and promote cyclization with a suitable partner.

Alkyne Semireduction and Stereoselective Alkene Formation

The semireduction of the alkyne in this compound allows for the stereoselective formation of either (Z)- or (E)-alkenes, which are valuable synthetic intermediates. The choice of catalyst and reaction conditions dictates the stereochemical outcome.

(Z)-Alkene Formation: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), selectively reduces the alkyne to a cis- or (Z)-alkene.

(E)-Alkene Formation: Dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia at low temperatures, results in the formation of a trans- or (E)-alkene via a radical anion intermediate.

Table 2: Predicted Stereoselective Semireduction Reactions

| Target Product | Reagents/Catalyst | Predicted Major Product |

|---|---|---|

| (Z)-Alkene | H₂, Lindlar's Catalyst | 2-((Z)-but-3-en-1-yloxy)ethan-1-amine |

Amine Reactivity and Derivatization Pathways

The primary amine group is a potent nucleophile and a site for numerous derivatization reactions.

Alkylation and Acylation Reactions of the Primary Amine

The primary amine of this compound can readily undergo alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. These reactions are fundamental for introducing substituents on the nitrogen atom, thereby modifying the compound's properties for applications such as building blocks in larger molecules. For instance, protection of the amine with a tert-butyloxycarbonyl (Boc) group, a form of acylation, is a common strategy in multi-step synthesis. nih.gov

Amine-Borane Complex Formation

Primary amines react with borane (B79455) (BH₃) to form stable amine-borane complexes. wikipedia.org These complexes, such as borane tert-butylamine, are often solids and are used as reducing agents in organic synthesis. wikipedia.org The reaction involves the donation of the lone pair of electrons from the nitrogen atom to the empty p-orbital of the boron atom. It is expected that this compound would react similarly with a borane source like borane tetrahydrofuran (B95107) complex (BH₃-THF) to yield the corresponding stable amine-borane adduct. rsc.org

Table 3: Predicted Amine Derivatization Reactions

| Reaction Type | Reagent | Predicted Product |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide) | N-alkyl-2-(but-3-yn-1-yloxy)ethan-1-amine |

| N-Acylation | RCOCl (Acyl Chloride) | N-acyl-2-(but-3-yn-1-yloxy)ethan-1-amine |

Ether Linkage Stability and Cleavage Mechanisms

Ethers are generally stable and unreactive towards many reagents, which is why they are often used as solvents. pressbooks.pub The ether linkage in this compound is robust under neutral or basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pubmasterorganicchemistry.com

The cleavage mechanism depends on the structure of the groups attached to the ether oxygen. libretexts.org For this compound, both alkyl groups attached to the oxygen are primary. The reaction proceeds via an Sₙ2 mechanism. masterorganicchemistry.com The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom, displacing the alcohol. pressbooks.pub In this case, nucleophilic attack would occur at the ethyl group, leading to the formation of but-3-yn-1-ol and a 2-haloethanamine.

Table 4: Predicted Ether Cleavage Reaction

| Reagent | Mechanism | Predicted Products |

|---|

Mechanistic Elucidation of Novel Reactions involving this compound

Comprehensive research detailing the mechanistic elucidation of novel reactions specifically involving this compound is not available in the public domain.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 2 but 3 Yn 1 Yloxy Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each set of non-equivalent protons in the molecule. The protons on the carbon adjacent to the electron-withdrawing ether oxygen (H-1') are anticipated to be deshielded and appear in the range of 3.5-5.5 ppm. oregonstate.edu Similarly, the protons on the carbon next to the primary amine group (H-2) would also experience a downfield shift, typically appearing around 2.3-3.0 ppm. docbrown.info The methylene (B1212753) protons adjacent to the alkyne group (H-2') are expected to resonate in a similar region. The terminal alkyne proton (H-4') is characteristic and typically appears in the range of 2.5-3.5 ppm. openochem.org The protons of the primary amine (NH₂) would likely present as a broad singlet, the chemical shift of which is concentration-dependent, generally found between 0.5-5.0 ppm. docbrown.info

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1' (-O-CH ₂-CH₂-N) | ~3.6 | Triplet |

| H-2 (-CH₂-NH ₂) | ~2.9 | Triplet |

| H-2' (-O-CH ₂-C≡CH) | ~2.5 | Triplet of doublets |

| H-4' (-C≡CH ) | ~2.8 | Triplet |

| -NH ₂ | 1.0 - 3.0 | Broad Singlet |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbon atoms bonded to the electronegative oxygen and nitrogen atoms are expected to be the most deshielded. The carbon of the ether linkage (C-1') would likely appear in the 50-80 ppm range. libretexts.org The carbon adjacent to the amine group (C-2) would also be in a similar downfield region. The sp-hybridized carbons of the alkyne group have characteristic shifts, with the terminal carbon (C-4') appearing around 65-85 ppm and the internal alkyne carbon (C-3') resonating between 70-100 ppm. openochem.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (-O-C H₂-CH₂-N) | ~70 |

| C-2 (-C H₂-NH₂) | ~42 |

| C-1'' (-O-C H₂-C≡CH) | ~68 |

| C-2' (-O-CH₂-C H₂-C≡CH) | ~20 |

| C-3' (-C≡CH) | ~80 |

| C-4' (-C≡C H) | ~70 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is pivotal for identifying the key functional groups within 2-(but-3-yn-1-yloxy)ethan-1-amine. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

The terminal alkyne group of the molecule provides a distinct spectroscopic signature. orgchemboulder.com The carbon-carbon triple bond (C≡C) stretching vibration is expected to appear in the IR spectrum as a sharp, albeit weak, band in the region of 2100-2260 cm⁻¹. libretexts.orgpressbooks.pub The low intensity is due to the relatively non-polar nature of the C≡C bond. libretexts.org In addition, the terminal alkyne is characterized by a ≡C-H stretching vibration, which gives rise to a strong and sharp absorption band around 3300 cm⁻¹. orgchemboulder.comlibretexts.org

In Raman spectroscopy, the C≡C stretching mode is often more intense than in the IR spectrum, making it a valuable complementary technique for the identification of this functional group. researchgate.netspectroscopyonline.com

The primary amine (NH₂) and ether (C-O-C) functionalities also exhibit characteristic vibrational frequencies. The N-H stretching vibrations of a primary amine typically appear in the IR spectrum as two distinct bands in the range of 3200-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. pressbooks.publibretexts.orgwpmucdn.com These bands are generally sharper and less intense than the O-H bands of alcohols. libretexts.org An N-H bending vibration (scissoring) is also expected to be observed around 1600 cm⁻¹. wpmucdn.com

The ether linkage is characterized by a strong C-O stretching absorption in the IR spectrum, typically found in the range of 1000-1300 cm⁻¹. For an aliphatic ether like the one present in the target molecule, a strong, asymmetric C-O-C stretch is anticipated around 1120 cm⁻¹. wpmucdn.com

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Terminal Alkyne | C≡C Stretch | 2100 - 2260 | Weak, Sharp |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3200 - 3500 | Medium, Sharp (two bands) |

| Primary Amine | N-H Bend (scissoring) | ~1600 | Medium |

| Ether | C-O Stretch | 1000 - 1300 | Strong |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

The distinct frequency of the alkyne C≡C stretching vibration, located in a relatively "silent" region of the vibrational spectra of biological molecules (typically 1800-2800 cm⁻¹), makes it an excellent spectroscopic probe. This unique characteristic allows for the monitoring of molecules containing a terminal alkyne group within complex biological systems with minimal interference from the surrounding matrix. This approach has been utilized in various biochemical and pharmaceutical research applications to track the presence and interactions of alkyne-tagged molecules. smolecule.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of this compound through the analysis of its fragmentation patterns upon ionization. fiveable.mechemguide.co.uk

The molecular formula of the compound is C₆H₁₁NO, which gives a molecular weight of 113.16 g/mol . A key principle in the mass spectrometry of amines is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd molecular ion peak (M⁺). libretexts.orglibretexts.org Therefore, the mass spectrum of this compound is expected to show a molecular ion peak at an m/z of 113.

The fragmentation of the molecular ion is predicted to be dominated by cleavage events characteristic of amines and ethers. For aliphatic amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a predominant fragmentation pathway. libretexts.orglibretexts.org This would lead to the formation of a stable, resonance-stabilized iminium cation. In the case of this compound, α-cleavage would result in the loss of the but-3-yn-1-oxy methyl radical, leading to a prominent fragment ion. Ethers also undergo α-cleavage, which in this molecule would lead to other characteristic fragments. miamioh.eduyoutube.com

Interactive Data Table: Predicted Major Fragment Ions in Mass Spectrometry

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 113 | [C₆H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 83 | [C₄H₅O-CH₂]⁺ | Cleavage of the C-N bond |

| 70 | [C₄H₅O]⁺ | Cleavage of the ether bond |

| 44 | [CH₂=NH₂]⁺ | α-cleavage at the amine |

| 30 | [CH₂NH₂]⁺ | α-cleavage at the amine with rearrangement |

Computational and Theoretical Chemistry Approaches for 2 but 3 Yn 1 Yloxy Ethan 1 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comresearchgate.netduke.edu It is a widely used tool in computational chemistry for studying the electronic properties and reactivity of molecules. For 2-(but-3-yn-1-yloxy)ethan-1-amine, DFT calculations can elucidate key aspects of its electronic character, which are fundamental to understanding its chemical behavior.

DFT studies can determine the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. The terminal alkyne group, with its π-electron system, and the lone pair of electrons on the nitrogen atom of the amine group are expected to be key sites for chemical reactions. DFT can quantify the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface, visually identifying nucleophilic and electrophilic sites.

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the amine and alkyne groups, while the LUMO would be distributed over the molecule, indicating their roles in electron donation and acceptance, respectively.

Global reactivity descriptors, as defined within the framework of conceptual DFT, can also be calculated to provide a quantitative measure of reactivity. frontiersin.org These descriptors are summarized in the table below.

| DFT-Derived Reactivity Descriptor | Significance for this compound |

| Ionization Potential (I) | The energy required to remove an electron; related to the HOMO energy. A lower value indicates a better electron donor. |

| Electron Affinity (A) | The energy released when an electron is added; related to the LUMO energy. A higher value indicates a better electron acceptor. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of hardness; indicates the molecule's polarizability. |

| Electrophilicity Index (ω) | A global measure of electrophilic character. |

This table presents a conceptual application of DFT descriptors to the target molecule, illustrating the types of insights that can be gained from such studies.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, which possesses two reactive functional groups, understanding the pathways of its reactions is crucial for controlling the outcome of chemical transformations.

For instance, the amine group can participate in nucleophilic substitution or addition reactions, while the terminal alkyne can undergo various additions, cycloadditions (such as "click" chemistry), and metal-catalyzed couplings. researchgate.netnih.goviris-biotech.de Computational modeling, often using DFT, can be employed to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

A key area of interest would be the investigation of intramolecular reactions, where the amine and alkyne groups of the same molecule react with each other, potentially leading to the formation of cyclic products. Computational modeling could predict the feasibility of such reactions and the most likely ring size to be formed.

Furthermore, in reactions involving external reagents, computational studies can predict the regioselectivity and stereoselectivity. For example, in the copper-catalyzed A3 coupling (aldehyde-alkyne-amine), computational studies have been used to understand the role of the catalyst and the reaction mechanism. researchgate.net Similar studies on this compound could predict its behavior in such multicomponent reactions.

The following table outlines a hypothetical reaction pathway analysis for the cyclization of this compound, which could be investigated using computational modeling.

| Reaction Step | Computational Insight | Hypothetical Energy Barrier (kcal/mol) |

| Proton Transfer | Investigation of intramolecular vs. intermolecular proton transfer. | 10-15 |

| Nucleophilic Attack | Amine nitrogen attacks the alkyne carbon. | 20-25 |

| Ring Closure | Formation of a cyclic intermediate. | 5-10 |

| Rearrangement | Isomerization to the final product. | Variable |

This table is a hypothetical representation of a mechanistic study and the values are for illustrative purposes.

Prediction of Spectroscopic Signatures

Computational chemistry allows for the accurate prediction of various spectroscopic properties of molecules. This is particularly useful for the characterization of novel compounds or for the interpretation of complex experimental spectra. For this compound, theoretical predictions of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be invaluable.

DFT calculations can be used to compute the vibrational frequencies of a molecule. nih.govresearchgate.net These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching or bending of bonds. For this compound, characteristic vibrational frequencies for the N-H and C≡C-H stretching modes would be of particular interest.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy using computational methods. These predictions can aid in the assignment of experimental NMR spectra and can be used to confirm the structure of the molecule. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, providing further insight into the molecule's electronic structure.

Below is a table of hypothetical predicted spectroscopic data for this compound.

| Spectroscopic Data | Functional Group | Hypothetical Predicted Value |

| IR Frequency (cm⁻¹) | N-H stretch | 3300-3400 |

| C≡C-H stretch | ~3300 | |

| C≡C stretch | ~2120 | |

| C-O-C stretch | 1080-1150 | |

| ¹H NMR Chemical Shift (ppm) | -NH₂ | 1.5-2.5 |

| ≡C-H | ~2.0 | |

| -O-CH₂- | 3.5-3.8 | |

| -CH₂-N | 2.8-3.1 | |

| ¹³C NMR Chemical Shift (ppm) | ≡C-H | ~70 |

| -C≡ | ~80 | |

| -O-CH₂- | 65-70 | |

| -CH₂-N | 40-45 |

This table contains illustrative values and is intended to show the type of data that can be generated through computational prediction.

Molecular Dynamics Simulations and Conformation Analysis

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt a multitude of conformations. Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of such molecules over time. nih.govnih.govnih.govrsc.orgnih.govresearchgate.net

MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of the molecule to be followed over a certain period. This provides insights into the dynamic behavior of the molecule, including its conformational preferences and the transitions between different conformations. The simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions.

For this compound, MD simulations can reveal the most stable conformations and the relative populations of different conformers at a given temperature. This information is crucial for understanding how the molecule's shape influences its reactivity and its interactions with other molecules. For example, the distance between the amine and alkyne groups in different conformations could determine the likelihood of intramolecular reactions.

The results of an MD simulation can be analyzed to generate a Ramachandran-like plot for the key dihedral angles, showing the most populated conformational states. This provides a clear visualization of the molecule's flexibility and preferred shapes.

| Conformational Parameter | Insight from MD Simulations |

| Dihedral Angles | Identification of low-energy rotational isomers (rotamers). |

| End-to-End Distance | Distribution of distances between the amine and alkyne termini. |

| Radius of Gyration | A measure of the molecule's compactness. |

| Solvent Accessible Surface Area | Information on how the solvent interacts with different parts of the molecule. |

This table illustrates the types of conformational insights that can be obtained from molecular dynamics simulations.

In Silico Design of Derivatives with Tailored Reactivity

One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. nih.govmdpi.com By starting with a parent molecule like this compound, computational methods can be used to predict how modifications to its structure will affect its reactivity, electronic properties, and other characteristics.

For example, derivatives could be designed to enhance the reactivity of either the amine or the alkyne group. Substituting electron-withdrawing groups on the carbon backbone could increase the acidity of the terminal alkyne, making it more reactive in certain coupling reactions. Conversely, the introduction of electron-donating groups could enhance the nucleophilicity of the amine.

Computational screening of a virtual library of derivatives can be performed to identify candidates with specific properties. This in silico approach can significantly accelerate the discovery of new functional molecules by prioritizing the most promising candidates for synthesis and experimental testing. For instance, if the goal is to develop a derivative that can readily participate in click chemistry, computational models can predict the reaction barriers for the cycloaddition of various derivatives with an azide (B81097). nih.gov

The following table presents a few hypothetical derivatives of this compound and the predicted effect of the modification on their reactivity.

| Derivative | Modification | Predicted Effect on Reactivity |

| Fluoro-substituted analogue | Fluorine atom added to the backbone | Increased electrophilicity of the alkyne. |

| Methyl-substituted analogue | Methyl group added to the carbon adjacent to the amine | Increased nucleophilicity of the amine. |

| Extended ether chain | Additional ethylene (B1197577) glycol unit | Increased hydrophilicity and flexibility. |

| Aromatic-substituted alkyne | Phenyl group attached to the alkyne | Altered electronic properties and potential for π-π stacking interactions. |

This table is a conceptual representation of how in silico design could be applied to the target molecule.

Research Applications of 2 but 3 Yn 1 Yloxy Ethan 1 Amine and Functional Derivatives

Advanced Polymer Synthesis and Functional Materials

The presence of a reactive alkyne group and a nucleophilic amine group in 2-(but-3-yn-1-yloxy)ethan-1-amine facilitates its use in various polymerization and material modification strategies. These functional handles enable the creation of polymers with precisely controlled architectures and tailored properties.

Fabrication of Alkyne-Functionalized Oligomers and Polymers

The terminal alkyne of this compound serves as a key functional group for its incorporation into oligomers and polymers. This can be achieved through several polymerization techniques where the alkyne group is either preserved for post-polymerization modification or directly participates in the polymerization process. For instance, the amine functionality allows it to be used as a monomer in the synthesis of polyamides or polyimides, resulting in polymers with pendant alkyne groups along the backbone.

These alkyne-functionalized polymers are precursors to a wide array of advanced materials. The alkyne groups can undergo various reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction's high efficiency and specificity allow for the straightforward attachment of various functionalities to the polymer chain.

| Polymer Type | Monomers | Key Features | Potential Applications |

| Alkyne-functionalized Polyamide | This compound, Diacyl chloride | Pendant alkyne groups for post-functionalization. | Functional coatings, membranes, drug delivery systems. |

| Alkyne-functionalized Poly(β-amino ester) | This compound, Diacrylate | Biodegradable, pendant alkyne groups. nih.gov | Gene delivery, tissue engineering scaffolds. nih.gov |

Post-Polymerization Modification Strategies

Post-polymerization modification (PPM) is a powerful strategy for creating functional polymers with complex architectures that may be difficult to achieve through direct polymerization of functional monomers. Polymers incorporating this compound can be readily modified via their pendant alkyne or amine groups.

The alkyne group is particularly amenable to CuAAC reactions, allowing for the attachment of a wide range of azide-containing molecules, including fluorescent dyes, bioactive peptides, and hydrophilic polymers like polyethylene (B3416737) glycol (PEG). mdpi.com This modular approach enables the fine-tuning of polymer properties for specific applications. For example, grafting PEG chains onto a hydrophobic polymer backbone can enhance its water solubility and biocompatibility.

The primary amine group can also be utilized for PPM through reactions such as acylation or amidation, providing an additional handle for functionalization. This dual reactivity allows for the creation of multifunctional polymers with distinct functionalities attached to the alkyne and amine groups.

| Modification Strategy | Reactive Group | Reagent | Resulting Functionality |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne | Azide-functionalized molecule (e.g., Azido-PEG) | Triazole linkage with appended molecule. mdpi.com |

| Thiol-yne Reaction | Alkyne | Thiol-containing molecule | Thioether linkage. |

| Acylation | Amine | Acyl chloride or anhydride (B1165640) | Amide linkage with appended group. |

| Reductive Amination | Amine | Aldehyde or ketone | Secondary amine linkage. |

Cross-linking Chemistries for Hydrogels and Elastomers

The bifunctional nature of this compound makes it an excellent cross-linking agent for the formation of hydrogels and elastomers. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, while elastomers are polymers with viscoelasticity.

The alkyne and amine groups can participate in various cross-linking reactions. For instance, the alkyne groups can undergo CuAAC with diazide linkers to form a cross-linked network. Alternatively, the thiol-yne reaction, which involves the addition of a thiol to an alkyne, can be used for cross-linking, often initiated by light (photopolymerization). acs.orgnih.gov

The amine groups can participate in cross-linking through reactions with diepoxides or diisocyanates. The ability to control the cross-linking density by varying the concentration of the cross-linking agent allows for the tuning of the mechanical properties of the resulting hydrogels and elastomers, from soft and pliable to stiff and robust. google.comnih.gov

| Cross-linking Chemistry | Functional Groups Involved | Resulting Material | Key Properties |

| Azide-Alkyne Cycloaddition | Alkyne, Azide (B81097) | Hydrogel/Elastomer | High cross-linking efficiency, tunable mechanical properties. |

| Thiol-yne Photopolymerization | Alkyne, Thiol | Hydrogel/Elastomer | Spatially and temporally controlled cross-linking. acs.orgnih.gov |

| Michael Addition | Amine, Acrylate (B77674) | Hydrogel | Biocompatible, suitable for cell encapsulation. nih.gov |

Development of Smart Materials and Composites

"Smart" materials, or stimuli-responsive materials, are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. The incorporation of this compound into polymer structures can impart such responsive behaviors.

The primary amine group, for example, is pH-responsive. In acidic conditions, it becomes protonated (NH3+), leading to changes in polymer solubility, conformation, and charge. This property can be exploited to create pH-sensitive drug delivery systems that release their cargo in the acidic environment of tumors or endosomes. nih.gov

Furthermore, the alkyne group can be used to attach other stimuli-responsive moieties to the polymer backbone. For instance, a temperature-responsive polymer like poly(N-isopropylacrylamide) (PNIPAM) can be grafted onto an alkyne-functionalized polymer, resulting in a material that exhibits a lower critical solution temperature (LCST), causing it to precipitate out of solution above a certain temperature.

| Stimulus | Responsive Group | Mechanism | Potential Application |

| pH | Amine | Protonation/deprotonation | pH-sensitive drug delivery. nih.gov |

| Temperature | Grafted thermo-responsive polymer (via alkyne) | Conformational change (e.g., LCST behavior) | Thermo-responsive hydrogels, cell sheets. |

| Light | Attached photo-cleavable group (via alkyne) | Cleavage of the group, altering polymer properties | Light-triggered drug release. |

Methodological Advancements in Organic and Bioorganic Synthesis

Beyond polymer science, this compound is a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic compounds.

Synthesis of Complex Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The alkyne and amine groups of this compound can participate in a variety of cyclization reactions to form a diverse range of heterocyclic structures.

The intramolecular reaction between the amine and the alkyne can be triggered under various conditions to form nitrogen-containing heterocycles. For example, transition metal-catalyzed cycloisomerization reactions can lead to the formation of substituted pyrroles or piperidines.

Furthermore, the compound can be used in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering a highly efficient route to novel heterocyclic scaffolds. The presence of the ether linkage also provides conformational flexibility and can influence the regioselectivity of these cyclization reactions.

| Reaction Type | Key Reagents/Catalysts | Resulting Heterocycle | Significance |

| Cycloisomerization | Transition metal catalyst (e.g., Au, Pt) | Substituted pyrrolidines, piperidines | Access to saturated nitrogen heterocycles. |

| A3 Coupling (Aldehyde-Alkyne-Amine) | Aldehyde, Copper or Gold catalyst | Propargylamines (precursors to other heterocycles) | Efficient C-C and C-N bond formation. |

| [3+2] Cycloaddition | Azide | Triazole-containing fused rings | Construction of complex polycyclic systems. acs.org |

Bioconjugation and Immobilization Techniques for Biological Molecules

Bioconjugation, the process of linking molecules to biomolecules like proteins or nucleic acids, and their subsequent immobilization onto surfaces are fundamental techniques in biotechnology and diagnostics. The molecular structure of this compound offers two orthogonal handles for these processes.

The primary amine group (-NH₂) is a potent nucleophile, readily participating in reactions to form stable covalent bonds. It can be acylated by activated carboxylic acids or react with isothiocyanates and N-hydroxysuccinimide (NHS) esters to form stable amide, thiourea, and amide linkages, respectively. This reactivity allows for the straightforward attachment of the molecule to proteins at lysine (B10760008) residues or the N-terminus.

Simultaneously, the terminal alkyne group (C≡CH) is a key participant in bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". columbia.edu This reaction allows for the highly efficient and specific covalent linkage of the alkyne-containing molecule to another molecule bearing an azide group, even in complex biological media. columbia.eduacs.org This dual functionality enables strategies where the amine group is first used to immobilize the compound onto a functionalized surface or nanoparticle, followed by the "clicking" of an azide-tagged biomolecule onto the exposed alkyne terminus.

Key Functional Groups for Bioconjugation:

| Functional Group | Reaction Type | Common Reaction Partner | Resulting Linkage |

|---|---|---|---|

| Primary Amine | Acylation / Amidation | Activated Esters (e.g., NHS-esters) | Amide |

| Primary Amine | Nucleophilic Addition | Isothiocyanates | Thiourea |

Creation of Combinatorial Libraries for Chemical Biology

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules for screening in drug discovery and chemical biology. The aldehyde-alkyne-amine (A³) coupling reaction is a powerful atom-economical transformation for generating molecular diversity. acs.org This one-pot, multi-component reaction combines an aldehyde, an alkyne, and an amine to produce a library of propargylamine (B41283) derivatives.

Given that this compound contains both the alkyne and amine components required for the A³ coupling, it can be used in a "plug and play" fashion. acs.org By reacting it with a diverse set of aldehydes, a combinatorial library of molecules can be generated where the variability is introduced at the position derived from the aldehyde. Each member of the library would share the core structure of the original compound while presenting a different substituent, allowing for systematic exploration of structure-activity relationships.

Asymmetric Synthesis of Chiral Amino Acid and Amine Derivatives

The synthesis of enantiomerically pure chiral amines and amino acids is of paramount importance in pharmaceutical chemistry, as the biological activity of a drug often resides in a single enantiomer. nih.gov While direct use of this compound in a specific named asymmetric reaction is not prominently documented, its primary amine functionality makes it a suitable substrate for established asymmetric synthesis methodologies.

For instance, the amine could be transformed into a chiral amine derivative through processes like kinetic resolution or by reacting it with a chiral auxiliary. acs.org Furthermore, established methods for the asymmetric α-functionalization of primary amines, which proceed through the formation of enamine or 2-aza-allylic anion intermediates activated by a chiral catalyst, could potentially be applied. nih.gov The resulting chiral, alkyne-tagged amine could then serve as a valuable building block for more complex chiral molecules.

Chemical Probes and Labeling Strategies in Research

The unique spectroscopic properties of the alkyne group and its utility as a reactive handle make this compound an excellent candidate for developing chemical probes and executing advanced molecular labeling strategies.

Vibrational Probes for Biochemical Environment Sensing

The terminal alkyne group possesses a unique vibrational signature that makes it an outstanding bioorthogonal chemical reporter for Raman spectroscopy. rsc.orgresearchgate.net The carbon-carbon triple bond (C≡C) stretching vibration gives rise to a strong, sharp peak in a region of the Raman spectrum (approximately 2100-2200 cm⁻¹) where endogenous biomolecules like proteins, lipids, and nucleic acids are silent. nih.govnih.govnih.gov This "cell-silent" window allows for the detection of the alkyne tag with high specificity and an excellent signal-to-noise ratio, free from background interference from the complex cellular environment. nih.govnih.gov

By incorporating this compound into a larger molecule or linking it to a biological target, the alkyne tag can be visualized inside living cells using techniques like Stimulated Raman Scattering (SRS) microscopy. columbia.edunih.gov This enables the tracking of small biomolecules and the imaging of metabolic processes in real-time. nih.gov The precise frequency of the alkyne's Raman signal can also be sensitive to its local electronic environment, offering the potential to function as a solvatochromic probe to report on changes in its surroundings. acs.orgnih.gov

Raman Probe Characteristics of Alkynes:

| Feature | Description | Advantage |

|---|---|---|

| Spectral Location | C≡C stretch appears in the "cell-silent" region (1800-2800 cm⁻¹). rsc.orgnih.gov | High signal-to-noise; no interference from endogenous molecules. nih.govnih.gov |

| Signal Strength | Strong Raman scattering cross-section. nih.gov | Enables detection at low concentrations. acs.orgnih.gov |

| Size | Small and sterically non-perturbing. nih.govrsc.org | Minimally alters the function of the labeled biomolecule. nih.gov |

| Bioorthogonality | Chemically inert in biological systems. nih.gov | Does not participate in unwanted side reactions. nih.gov |

Alkyne Linchpin Strategies for Molecular Conjugation

A "linchpin" strategy in chemical synthesis involves using a bifunctional molecule to connect two separate molecular fragments. The alkyne group is exceptionally well-suited for this role. Recent advances have detailed C-H functionalization strategies where an alkyne serves as a linchpin to couple sp²-rich molecules (like pharmaceuticals) with sp³-rich three-dimensional fragments or natural products.

This approach allows for the late-stage functionalization of complex molecules, providing rapid access to diverse structural analogs and expanding accessible chemical space. The alkyne functionality can be converted to other groups post-conjugation, adding to the synthetic versatility. A molecule like this compound, which contains both the alkyne linchpin and a flexible, sp³-rich ether-amine chain, is an ideal component for this type of strategy, enabling the conjugation of diverse molecular entities.

Conclusion and Emerging Research Trajectories for 2 but 3 Yn 1 Yloxy Ethan 1 Amine

Summary of Current Research Landscape

The current research landscape for 2-(but-3-yn-1-yloxy)ethan-1-amine and related alkyne-ether-amine compounds is characterized by a strong focus on their synthetic versatility and potential applications in medicinal chemistry and materials science. rsc.orgsolubilityofthings.comopenaccesspub.org The presence of three key functional groups—a terminal alkyne, an ether linkage, and a primary amine—makes this class of molecules a valuable building block for creating complex molecular architectures. achemblock.comnih.gov

Researchers are actively exploring the use of these compounds in multicomponent reactions, such as the aldehyde-alkyne-amine (A³) coupling, to generate diverse libraries of propargylamines. nih.govnih.gov These reactions are atom-economical and allow for the rapid assembly of molecules with significant structural complexity. nih.gov The terminal alkyne functionality is particularly notable for its participation in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and selective method for bioconjugation and polymer functionalization. numberanalytics.comacs.org This has led to investigations into their use as linkers in proteolysis targeting chimeras (PROTACs) and as molecular probes in chemical biology. nih.govsigmaaldrich.com

While the specific compound this compound is commercially available, detailed research focused exclusively on it is limited in publicly accessible literature. achemblock.comguidechem.com Much of the understanding of its potential is extrapolated from studies on structurally similar compounds containing the characteristic alkyne, ether, and amine functionalities. The broader field of alkyne chemistry is well-established, with extensive research on reactions like hydrogenation, halogenation, and hydration. solubilityofthings.com

Challenges and Opportunities in Alkyne-Ether-Amine Chemistry

The field of alkyne-ether-amine chemistry, while full of potential, faces several challenges and corresponding opportunities for innovation.

Challenges:

Synthesis and Selectivity: While multicomponent reactions like the A³ coupling are powerful, controlling stereoselectivity at the newly formed chiral center remains a significant challenge. nih.gov The synthesis of specific target molecules can also be complex, sometimes requiring multi-step procedures with potential for low yields. mdpi.com For instance, the direct reductive amination to form certain catechol-containing alkynyl amines has been reported with low yields. mdpi.com

Reaction Control: The high reactivity of alkynes can sometimes lead to undesired side reactions or polymerizations if not carefully controlled. studysmarter.co.uk The acetylide ion, a key intermediate in many alkyne functionalization reactions, is highly nucleophilic and can lead to unintended products. studysmarter.co.uk

Stability and Handling: Some alkyne-containing compounds can be sensitive to air or moisture, complicating their handling and storage. studysmarter.co.uk The metabolic lability of the alkyne group in biological systems can also be a concern for medicinal chemistry applications. nih.gov

Opportunities:

Catalyst Development: There is a significant opportunity for the development of new and improved catalysts to enhance the efficiency, selectivity (both regio- and stereoselectivity), and scope of reactions involving alkyne-ether-amine compounds. rsc.orgrsc.org This includes the design of catalysts for stereo-divergent synthesis to access both E and Z isomers of resulting alkenes. rsc.org

Green Chemistry: Developing more sustainable synthetic routes using greener solvents, recyclable catalysts, and milder reaction conditions is a key area for future research. rsc.org

Functional Diversity: The trifunctional nature of molecules like this compound provides a platform for creating a vast array of derivatives with diverse functionalities. This opens up opportunities for their use in drug discovery, diagnostics, and the creation of novel materials. nih.govresearchgate.net

Multicomponent Reactions: Further exploration of multicomponent reactions involving alkyne-ether-amines can lead to the discovery of new transformations and the efficient synthesis of complex molecular scaffolds. nih.govresearchgate.net

Future Directions in Synthetic Methodology Development

The development of novel synthetic methodologies is crucial for unlocking the full potential of this compound and related compounds. Future research is likely to focus on several key areas:

Asymmetric Catalysis: A primary focus will be on the development of chiral catalysts to control the stereochemistry of addition reactions across the alkyne, particularly in A³ coupling reactions, to produce enantiomerically pure propargylamines. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important area of synthetic chemistry. Developing methods for the selective C-H functionalization of alkyne-ether-amine compounds would provide more efficient routes to complex molecules. rsc.org

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety for handling reactive intermediates, and facilitate scalability. This technology could be particularly advantageous for optimizing alkyne-ether-amine reactions.

Biocatalysis and Bio-inspired Catalysis: The use of enzymes or enzyme-mimicking catalysts offers the potential for highly selective and environmentally friendly syntheses. ethz.ch Exploring biocatalytic routes to alkyne-containing molecules is an emerging field with significant promise. nih.gov

Click and Bioorthogonal Chemistry: Further advancements in click chemistry and the development of new bioorthogonal reactions involving alkynes will expand the toolkit for labeling and modifying biological systems. nih.gov

Prospects for Advanced Materials and Bio-Inspired Systems

The unique combination of functional groups in this compound makes it a promising candidate for the development of advanced materials and bio-inspired systems.

Advanced Materials: